Colistin sodium methanesulfonate Colistin sodium methanesulfonate Colistimethate is an antibiotic that has been shown to have bactericidal activity against aerobic gram-negative microorganisms. Colistimethate is particularly indicated when the infection is caused by sensitive strains of Pseudomonas aeruginosa.
Colistimethate is a broad-spectrum polymyxin antibiotic against most aerobic Gram-negative bacteria except Proteus bacteria. Colistimethate is a mixture of methanesulfonate derivatives of cyclic polypeptides colistin A and B from Bacillus colistinus or B. polymyxa. Colistin functions as a surfactant which penetrates into and disrupts the bacterial cell membrane, thereby resulting in bactericidal effect.
Brand Name: Vulcanchem
CAS No.: 8068-28-8
VCID: VC20742589
InChI: InChI=1S/C58H110N16O28S5.5Na/c1-9-35(6)12-10-11-13-46(77)65-38(14-20-59-28-103(88,89)90)53(82)74-48(37(8)76)58(87)70-41(17-23-62-31-106(97,98)99)50(79)68-43-19-25-64-57(86)47(36(7)75)73-54(83)42(18-24-63-32-107(100,101)102)67-49(78)39(15-21-60-29-104(91,92)93)69-55(84)44(26-33(2)3)72-56(85)45(27-34(4)5)71-52(81)40(66-51(43)80)16-22-61-30-105(94,95)96;;;;;/h33-45,47-48,59-63,75-76H,9-32H2,1-8H3,(H,64,86)(H,65,77)(H,66,80)(H,67,78)(H,68,79)(H,69,84)(H,70,87)(H,71,81)(H,72,85)(H,73,83)(H,74,82)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102);;;;;/q;5*+1/p-5
SMILES: CCC(C)CCCCC(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCNCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])C(C)O.[Na+].[Na+].[Na+].[Na+].[Na+]
Molecular Formula: C58H105N16Na5O28S5
Molecular Weight: 1749.8 g/mol

Colistin sodium methanesulfonate

CAS No.: 8068-28-8

Cat. No.: VC20742589

Molecular Formula: C58H105N16Na5O28S5

Molecular Weight: 1749.8 g/mol

* For research use only. Not for human or veterinary use.

Colistin sodium methanesulfonate - 8068-28-8

CAS No. 8068-28-8
Molecular Formula C58H105N16Na5O28S5
Molecular Weight 1749.8 g/mol
IUPAC Name pentasodium;[2-[17-(1-hydroxyethyl)-22-[[2-[[3-hydroxy-2-[[2-(6-methyloctanoylamino)-4-(sulfonatomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfonatomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-11,14-bis[2-(sulfonatomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonate
Standard InChI InChI=1S/C58H110N16O28S5.5Na/c1-9-35(6)12-10-11-13-46(77)65-38(14-20-59-28-103(88,89)90)53(82)74-48(37(8)76)58(87)70-41(17-23-62-31-106(97,98)99)50(79)68-43-19-25-64-57(86)47(36(7)75)73-54(83)42(18-24-63-32-107(100,101)102)67-49(78)39(15-21-60-29-104(91,92)93)69-55(84)44(26-33(2)3)72-56(85)45(27-34(4)5)71-52(81)40(66-51(43)80)16-22-61-30-105(94,95)96;;;;;/h33-45,47-48,59-63,75-76H,9-32H2,1-8H3,(H,64,86)(H,65,77)(H,66,80)(H,67,78)(H,68,79)(H,69,84)(H,70,87)(H,71,81)(H,72,85)(H,73,83)(H,74,82)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102);;;;;/q;5*+1/p-5
Standard InChI Key IQWHCHZFYPIVRV-UHFFFAOYSA-I
SMILES CCC(C)CCCCC(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCNCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])C(C)O.[Na+].[Na+].[Na+].[Na+].[Na+]
Canonical SMILES CCC(C)CCCCC(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCNCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])C(C)O.[Na+].[Na+].[Na+].[Na+].[Na+]

Chemical Structure and Properties

Molecular Formula

Colistin Sodium Methanesulfonate has a complex molecular structure with the chemical formula C58H115N16Na5O28S5 . This large molecule is derived from naturally occurring colistin, with chemical modifications that alter its pharmacological properties while maintaining its antimicrobial potential upon conversion to its active form. The complex structure reflects the multiple sites of modification in the parent compound colistin.

Synthesis

Mechanism of Action

Spectrum of Activity

Colistin Sodium Methanesulfonate, through its conversion to colistin, demonstrates activity primarily against gram-negative bacteria and certain Mycobacteria . The spectrum includes clinically significant pathogens such as Pseudomonas aeruginosa, which was specifically mentioned in research as being susceptible to colistin with an MIC of 1 mg/liter .

The minimum inhibitory concentration (MIC) values for various organisms have been documented in research. Table 1 summarizes some of the reported MIC values:

OrganismMIC Range (mg/liter)Reference
Pseudomonas aeruginosa ATCC 278531 (colistin), 4 (CMS)
Cunninghamella bertholletiae (5633)16
Cunninghamella bertholletiae (6694)16
Cunninghamella bertholletiae (6733)32
Diplococcus pneumoniae400 - >400
Haemophilus influenzae0.4 - 0.8
Mucor circinelloides (various strains)16 - 32

Table 1: Minimum Inhibitory Concentration values for Colistin against various organisms

Pharmacokinetics and Pharmacodynamics

Absorption and Distribution

The pharmacokinetics of Colistin Sodium Methanesulfonate and the formed colistin are complex and subject to significant interpatient variability, especially in critically ill patients. Studies have demonstrated considerable inter-study discrepancies in colistin plasma concentration and pharmacokinetic parameter estimates . These variations are attributed to multiple factors including the complex pathophysiological changes in critically ill patients, differences in drug formulations used, methodological differences in analysis, and variations in study protocols.

In a controlled study of healthy Chinese subjects who received Colistin Sodium Methanesulfonate injections at 2.5 mg/kg once every 12 hours for 7 consecutive days, the average steady-state plasma concentrations were measured at 4.41 ± 0.75 μg/mL for Colistin Sodium Methanesulfonate and 1.27 ± 0.27 μg/mL for colistin . These findings indicate that only a portion of the administered Colistin Sodium Methanesulfonate converts to the active colistin form in the circulation, an important consideration for dosing strategies.

Metabolism and Excretion

Colistin Sodium Methanesulfonate undergoes two primary fate pathways in the body: direct renal excretion of the intact molecule or conversion to colistin through hydrolysis . The balance between these two pathways significantly impacts the effectiveness and toxicity of the therapy, with renal function playing a crucial role in determining this balance.

Research has clearly established that patients with impaired renal function tend to have higher colistin concentrations compared to those with normal renal function . This occurs because reduced renal clearance of Colistin Sodium Methanesulfonate results in a greater proportion remaining in the body to be converted to colistin. As specifically noted in research: "Colistin methanesulfonate sodium is either directly excreted in urine or converted systemically into colistin. Any reduction in renal function results in reduced renal clearance of CMS and a greater proportion of CMS available in the body to be converted to colistin; hence, more colistin is formed" .

Dosing Considerations

Optimizing dosing of Colistin Sodium Methanesulfonate presents significant challenges due to the complex pharmacokinetics and the narrow therapeutic window between efficacy and toxicity. Studies have demonstrated that at the recommended doses of the European Medicines Agency (EMA) and U.S. Food and Drug Administration (FDA), only 65–75% of patients with normal renal function achieved average steady-state plasma concentrations (Cavg,ss) of ≥1 μg/mL , suggesting potential underdosing in a substantial proportion of patients.

Clinical Applications

Treatment of Multidrug-Resistant Infections

Colistin Sodium Methanesulfonate has emerged as a vital treatment option for infections caused by carbapenem-resistant gram-negative organisms (CROs) . This includes infections caused by organisms such as carbapenem-resistant Pseudomonas aeruginosa, Acinetobacter baumannii, and various Enterobacteriaceae, which often leave clinicians with few therapeutic alternatives.

The clinical utility of Colistin Sodium Methanesulfonate must be carefully balanced against its potential for toxicity, particularly nephrotoxicity. Dosing strategies aim to achieve plasma concentrations that are effective against the target pathogens while minimizing the risk of adverse effects. This often requires individualized approaches considering factors such as renal function, severity of infection, and site of infection.

Efficacy in Different Types of Infections

Research has revealed important differences in the efficacy of Colistin Sodium Methanesulfonate depending on the type and site of infection being treated. A systematic review and meta-analysis found that "the clinical cure rate is substantially lower in patients with respiratory infection than patients with urinary tract infection" . This finding highlights the importance of considering the site of infection when evaluating the potential effectiveness of Colistin Sodium Methanesulfonate therapy.

The same study provided quantitative evidence of this differential efficacy, noting that "the clinical cure rate is substantially lower in pneumonia patients (OR 0.09; 95% CI 0.01 - 0.56)" . This marked difference in efficacy between infection sites may reflect challenges in achieving adequate drug concentrations at the site of infection, differences in local environment affecting drug activity, or other factors that influence treatment outcomes.

Importantly, research has also found that "the mortality was substantially lower in clinically cured patients (OR 0.05; 95% CI 0.02 - 0.14)" , emphasizing the importance of achieving clinical cure with appropriate antimicrobial therapy.

Recent Research and Developments

Novel Applications

Recent research has explored potential new applications for Colistin Sodium Methanesulfonate beyond its traditional use against gram-negative pathogens. One particularly promising direction involves its potential activity against Mycobacteria, with research noting that "The product is being explored with renewed interest as a possible anti-tuberculosis agent" .

This potential application against Mycobacteria represents a novel direction for this older antimicrobial agent. Research using metabolomics approaches has provided insights into the mechanism by which colistin acts against Mycobacteria, finding that it "acts by disrupting the cell wall of Mycobacteria" . This mechanistic understanding may help guide further development of Colistin Sodium Methanesulfonate for tuberculosis treatment, potentially addressing the growing challenge of drug-resistant tuberculosis.

ParameterFindingClinical ImplicationReference
Average steady-state concentration1.27 ± 0.27 μg/mL (colistin)Below target of 2 μg/mL for optimal efficacy
Target steady-state exposureAUC0-24,ss of 50 h·μg/mLCorresponds to Cavg,ss of 2 μg/mL
Relationship to nephrotoxicityExceeding target exposure increases nephrotoxicity riskRequires careful balance between efficacy and toxicity
Impact of renal functionReduced renal function leads to higher colistin levelsMay require dose adjustment in renal impairment

Table 2: Key pharmacokinetic parameters relevant to dosing optimization

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